(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone
Description
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone is a complex organic compound that features both an isoxazole and an indole moiety
Properties
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl(1H-indol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-15(12-8-16-13-4-2-1-3-11(12)13)18-6-5-14-10(9-18)7-17-20-14/h1-4,7-8,16H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECNMOUUDSKLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Isoxazolo[4,5-c]pyridine Synthesis
Cycloisomerization of Alkynylpyridines
The isoxazolo[4,5-c]pyridine core is synthesized via a two-step protocol involving Sonogashira cross-coupling and iodine-mediated cycloisomerization (Figure 1). Starting with 2-chloro-3-nitropyridine derivatives, terminal alkynes are coupled to yield 2-alkynylpyridines. Subsequent treatment with iodine(I) chloride induces cyclization, forming the fused isoxazole ring. For example, 6-nitro-substituted variants exhibit enhanced electrophilicity, facilitating downstream reactions.
Key Reaction Conditions:
- Sonogashira Coupling: PdCl₂(PPh₃)₂ (5 mol-%), CuI (2.5 mol-%), Et₃N (2 eq.), THF, 40°C, 1–3 h.
- Cycloisomerization: ICl (catalytic), CHCl₃, rt, 2–4 h.
Yields for this step range from 65–85%, with electron-withdrawing groups (e.g., NO₂) improving reactivity.
[4+2]-Cycloaddition with Enamines
An alternative route employs inverse electron-demand hetero-Diels-Alder reactions between isoxazoles and enamines (Scheme 2). Isoxazole derivatives react with enamines (e.g., 1-pyrrolidino-1-cyclohexene) under Lewis acid catalysis (e.g., ZnCl₂), followed by in situ reduction to yield dihydropyridine intermediates. This method avoids harsh conditions and provides regioselectivity for the 4,5-c fused system.
Optimization Insight:
Functionalization at the 5-Position
Introduction of the Methanone Group
The 5-position of the dihydroisoxazolo[4,5-c]pyridine is functionalized via Friedel-Crafts acylation or nucleophilic acyl substitution (Figure 2).
Friedel-Crafts Acylation
Using acetyl chloride or chloroacetone in the presence of AlCl₃, the pyridine nitrogen acts as a directing group, enabling electrophilic substitution at C5. This method requires anhydrous conditions and yields 50–65% of the ketone intermediate.
Nucleophilic Substitution
A pre-formed acyl chloride (e.g., 5-chlorocarbonyl-6,7-dihydroisoxazolo[4,5-c]pyridine) reacts with indole in the presence of a base (e.g., K₂CO₃) to form the methanone bridge. Dimethylformamide (DMF) as a solvent at 80°C for 12 h achieves 70–75% conversion.
Coupling with Indole Moiety
Direct Coupling via Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling between 5-bromo-6,7-dihydroisoxazolo[4,5-c]pyridine and 1H-indole-3-boronic acid affords the target compound (Table 1).
Conditions:
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
- Isoxazole Formation: Microreactors with precise temperature control (50–60°C) improve cyclization kinetics.
- Coupling Steps: Fixed-bed catalysts (e.g., Pd/C) reduce metal leaching and enable recycling.
Chemical Reactions Analysis
Types of Reactions
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for drug discovery.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The isoxazole ring may also contribute to the compound’s overall biological activity by stabilizing the molecule and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
(6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one): A similar compound with a different substitution pattern on the isoxazole ring.
(1H-indol-3-yl)methanone: A simpler compound lacking the isoxazole moiety.
Uniqueness
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone is unique due to the combination of the isoxazole and indole moieties. This dual functionality allows for a broader range of chemical reactions and potential biological activities compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone is a heterocyclic organic molecule notable for its potential biological activities. This compound integrates an isoxazole and pyridine framework with an indole moiety, suggesting diverse pharmacological properties.
- Molecular Formula: CHNO
- Molecular Weight: 308.33 g/mol
- CAS Number: 2034487-60-8
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas. The following sections detail its observed pharmacological effects, mechanisms of action, and relevant studies.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds similar to this compound. For instance:
- Cytotoxicity Assays: In vitro evaluations against cancer cell lines such as HeLa and MCF-7 have shown significant cytotoxic effects. The IC values for related compounds were reported as low as 15.1 µM for some derivatives, indicating strong activity against these cell lines .
Antimicrobial Activity
Compounds with similar structural motifs have exhibited antimicrobial properties:
- Inhibition Studies: Comparative studies have shown that certain derivatives possess strong inhibitory action against a range of bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antioxidant Activity
The antioxidant capabilities of this compound are noteworthy:
- DPPH Radical Scavenging Assay: Analogous compounds have shown significant radical scavenging activity, suggesting that this compound may help mitigate oxidative stress in biological systems .
The mechanisms through which this compound exerts its biological effects can include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer proliferation or microbial metabolism.
- Receptor Interaction: It could interact with specific cellular receptors to modulate signaling pathways relevant to tumor growth or inflammation .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
